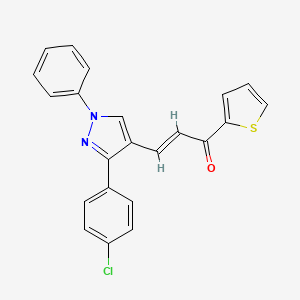
3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one is a complex organic compound that features a pyrazole ring, a chlorophenyl group, a phenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with acetophenone to form chalcone, which is then reacted with thiosemicarbazide to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole: Lacks the thienyl group, which may affect its chemical and biological properties.
1-Phenyl-3-(2-thienyl)-2-propen-1-one: Lacks the pyrazole ring, which may influence its reactivity and applications.
4-Chlorophenyl-1-phenyl-1H-pyrazole: Similar structure but without the thienyl group, leading to different properties.
Uniqueness
The presence of both the pyrazole ring and the thienyl group in 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one makes it unique compared to similar compounds
Properties
IUPAC Name |
(E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-18-11-8-16(9-12-18)22-17(10-13-20(26)21-7-4-14-27-21)15-25(24-22)19-5-2-1-3-6-19/h1-15H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANXYZWBGOSSRG-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
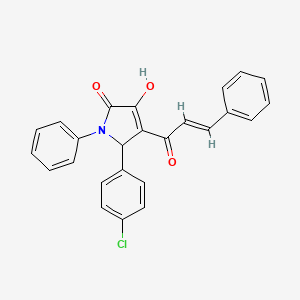
![1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5907736.png)
![N-[(E)-{4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5907737.png)
![ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907740.png)
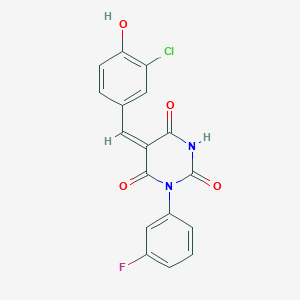
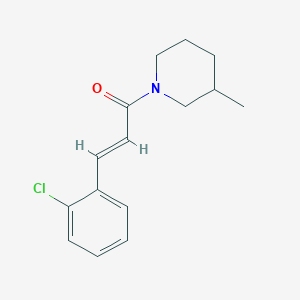
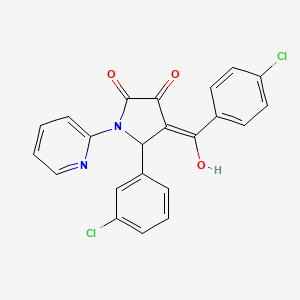
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-tert-butylbenzenesulfonamide](/img/structure/B5907777.png)
![4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid](/img/structure/B5907778.png)
![N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5907781.png)
![N-(2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5907791.png)
![4-morpholin-4-yl-6-[(E)-(4-nitrophenyl)methylideneamino]oxy-1,3,5-triazin-2-amine](/img/structure/B5907794.png)
![methyl (4Z)-4-[(2-fluorophenyl)methylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B5907817.png)

